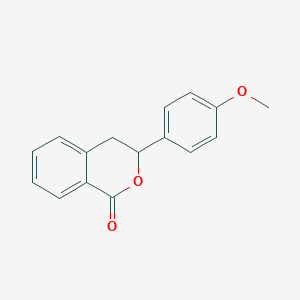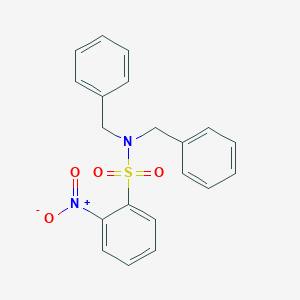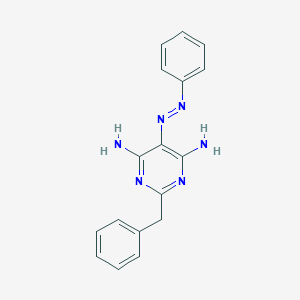![molecular formula C21H27NO2S B286493 O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate, commonly referred to as 'DMCT', is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. In
Wirkmechanismus
DMCT exerts its cytotoxic effects on cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, DMCT causes DNA damage and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, DMCT has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMCT has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its poor solubility in water and potential toxicity in non-cancerous cells.
Zukünftige Richtungen
Future research on DMCT could focus on improving its solubility and reducing its toxicity in non-cancerous cells. Additionally, DMCT could be studied in combination with other anticancer agents to determine its potential in combination therapies. Finally, DMCT could be explored for its potential in other research areas, such as neurodegenerative diseases and infectious diseases.
Conclusion:
DMCT is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of study for the scientific community.
Synthesemethoden
DMCT is synthesized by reacting 3β-hydroxy-17-ketosteroids with N,N-dimethylcarbamothioyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
DMCT has been extensively studied for its potential in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMCT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C21H27NO2S |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C21H27NO2S/c1-21-11-10-16-15-7-5-14(24-20(25)22(2)3)12-13(15)4-6-17(16)18(21)8-9-19(21)23/h5,7,12,16-18H,4,6,8-11H2,1-3H3/t16?,17?,18?,21-/m0/s1 |
InChI-Schlüssel |
LYJMSUZAFPBCJV-XPGIBRRYSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-methylphenyl)methyl]-7H-purin-6-amine](/img/structure/B286420.png)
![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286422.png)
![3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286423.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286430.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286433.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286435.png)